molecular formula C6H12ClNO2 B3006440 (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride CAS No. 2225127-06-8

(3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride

Cat. No. B3006440
CAS RN: 2225127-06-8
M. Wt: 165.62
InChI Key: RUOBWSBBPZGGTH-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride, also known as ACPP, is a synthetic amino acid that has been widely used in scientific research. ACPP is a cyclopropane-containing amino acid that has a unique structure and properties that make it an ideal tool for studying biological systems. The purpose of

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Related Compounds

    The compound has been involved in the synthesis of various chemicals, including 3-amino-4-oxopropanoic acid hydrochloride, which is a stable cyclic form of a labile α-aminoaldehyde (Cheung & Shoolingin‐Jordan, 1997). This demonstrates its utility in synthesizing structurally complex and stable molecules.

  • Enantioselective Synthesis

    Research has shown its application in the enantioselective synthesis of various compounds. One such example is the enantioselective synthesis of (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic Acid, showcasing the compound's role in producing chiral, enantiomerically pure substances (Alonso, Santacana, Rafecas, & Riera, 2005).

  • Preparation of Optically Active Compounds

    It has been used in the preparation of optically active compounds such as threo-2-amino-3-hydroxy-3-phenylpropanoic acid, highlighting its role in producing compounds with specific optical properties (Shiraiwa et al., 2003).

Biochemical and Pharmaceutical Aspects

  • Chemo-Enzymatic Routes

    The compound is instrumental in chemo-enzymatic routes for preparing chiral acids, as seen in the preparation of (S)-3-hydroxy-3-phenylpropanoic acid, indicating its significance in biocatalytic processes (Zhao, Ma, Fu, & Zhang, 2014).

  • Enantioselective Synthesis in Drug Research

    It is used in the enantioselective synthesis of key intermediates in drug research, such as hepatitis C virus inhibitors, showcasing its crucial role in the development of therapeutics (Zhu, Shi, Zhang, & Zheng, 2018).

properties

IUPAC Name

(3R)-3-amino-3-cyclopropylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-5(3-6(8)9)4-1-2-4;/h4-5H,1-3,7H2,(H,8,9);1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOBWSBBPZGGTH-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H](CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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